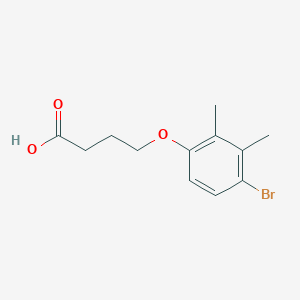

4-(4-Bromo-2,3-dimethylphenoxy)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(4-Bromo-2,3-dimethylphenoxy)butanoic acid, also known as BRB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BRB is a synthetic compound that belongs to the family of phenoxyalkanoic acids.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-2,3-dimethylphenoxy)butanoic acid is not yet fully understood. However, studies have shown that it works by inhibiting the activity of the enzyme acetyl-CoA carboxylase, which is involved in fatty acid synthesis. This inhibition leads to a reduction in the production of fatty acids, which can have a range of effects on cellular processes.

Biochemical and Physiological Effects

4-(4-Bromo-2,3-dimethylphenoxy)butanoic acid has been found to have a range of biochemical and physiological effects. Studies have shown that it can reduce the levels of triglycerides and cholesterol in the blood, which can have a positive effect on cardiovascular health. 4-(4-Bromo-2,3-dimethylphenoxy)butanoic acid has also been found to have anti-inflammatory properties, which can be beneficial in the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(4-Bromo-2,3-dimethylphenoxy)butanoic acid in lab experiments is its stability. 4-(4-Bromo-2,3-dimethylphenoxy)butanoic acid is a relatively stable compound, which means that it can be stored for long periods without significant degradation. This makes it a valuable tool for researchers who need to perform experiments over an extended period.

However, one of the main limitations of using 4-(4-Bromo-2,3-dimethylphenoxy)butanoic acid in lab experiments is its solubility. 4-(4-Bromo-2,3-dimethylphenoxy)butanoic acid is not very soluble in water, which can make it difficult to work with in certain experiments. Researchers need to use solvents such as DMSO or ethanol to dissolve 4-(4-Bromo-2,3-dimethylphenoxy)butanoic acid, which can introduce additional variables into the experiment.

Future Directions

There are several future directions for the research on 4-(4-Bromo-2,3-dimethylphenoxy)butanoic acid. One potential area of research is in the development of new herbicides based on 4-(4-Bromo-2,3-dimethylphenoxy)butanoic acid. Researchers could explore the potential of modifying the structure of 4-(4-Bromo-2,3-dimethylphenoxy)butanoic acid to create more effective herbicides with fewer side effects.

Another area of research is in the development of new cancer treatments based on 4-(4-Bromo-2,3-dimethylphenoxy)butanoic acid. Researchers could explore the potential of combining 4-(4-Bromo-2,3-dimethylphenoxy)butanoic acid with other compounds to create more effective anti-cancer drugs.

Conclusion

In conclusion, 4-(4-Bromo-2,3-dimethylphenoxy)butanoic acid is a valuable tool for researchers in various fields of science. Its stability and potential applications make it an attractive compound for further research. With continued research, 4-(4-Bromo-2,3-dimethylphenoxy)butanoic acid has the potential to make significant contributions to fields such as agriculture, medicine, and biochemistry.

Synthesis Methods

The synthesis of 4-(4-Bromo-2,3-dimethylphenoxy)butanoic acid involves the reaction between 4-bromo-2,3-dimethylphenol and butyric anhydride in the presence of a catalyst such as sulfuric acid. This reaction results in the formation of 4-(4-Bromo-2,3-dimethylphenoxy)butanoic acid as a white solid, which can be purified through recrystallization.

Scientific Research Applications

4-(4-Bromo-2,3-dimethylphenoxy)butanoic acid has been widely studied for its potential applications in various fields of research. One of the most significant applications of 4-(4-Bromo-2,3-dimethylphenoxy)butanoic acid is in the field of agriculture, where it is used as a herbicide. 4-(4-Bromo-2,3-dimethylphenoxy)butanoic acid has been found to be effective against a wide range of weeds, making it a valuable tool for farmers.

In addition to its agricultural applications, 4-(4-Bromo-2,3-dimethylphenoxy)butanoic acid has also been studied for its potential use in the treatment of cancer. 4-(4-Bromo-2,3-dimethylphenoxy)butanoic acid has been found to have anti-cancer properties, and studies have shown that it can inhibit the growth of cancer cells in vitro.

properties

Molecular Formula |

C12H15BrO3 |

|---|---|

Molecular Weight |

287.15 g/mol |

IUPAC Name |

4-(4-bromo-2,3-dimethylphenoxy)butanoic acid |

InChI |

InChI=1S/C12H15BrO3/c1-8-9(2)11(6-5-10(8)13)16-7-3-4-12(14)15/h5-6H,3-4,7H2,1-2H3,(H,14,15) |

InChI Key |

XLVSMJLASTXXEV-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1C)Br)OCCCC(=O)O |

Canonical SMILES |

CC1=C(C=CC(=C1C)Br)OCCCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4Z)-4-(4-chloro-3-nitrophenyl)sulfonylimino-1-oxonaphthalen-2-yl]sulfanylpropanoic acid](/img/structure/B241289.png)

![3-{2-[4-(benzyloxy)phenyl]-2-oxoethyl}-N,N-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide](/img/structure/B241292.png)

![(6',7'-dichloro-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B241298.png)

![(5'-bromo-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B241299.png)

![methyl [3-(2-chlorobenzyl)-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl]acetate](/img/structure/B241300.png)

![2'-amino-2-oxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B241301.png)

![(5Z)-3-methyl-5-[[4-(4-methylphenyl)sulfonyl-5-piperidin-1-yl-1,3-oxazol-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B241302.png)

![N-{[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]methyl}propanamide](/img/structure/B241308.png)

![1-(4-Hydroxy-3-methoxyphenyl)-6,7-dimethyl-2-[3-(4-morpholinyl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241311.png)

![(5E)-5-[[4-(diethylamino)phenyl]methylidene]-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B241313.png)

![2-Methyl-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241317.png)